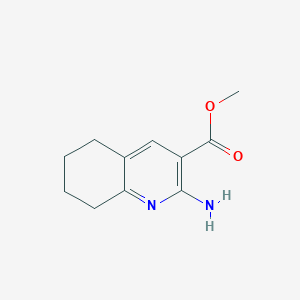

甲基2-氨基-5,6,7,8-四氢喹啉-3-羧酸酯

描述

“Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” is a chemical compound . The base structure, 5,6,7,8-tetrahydroquinoline, is a simple nitrogen heterocycle that is widespread in nature and present in a broad variety of pharmacologically active compounds .

Synthesis Analysis

The chiral synthesis of the two-ring-fused basic scaffold, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, proceeded as previously reported in the literature for the analogue 8-amino-5,6,7,8-tetrahydroquinoline . A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and reacted with various reagents .Molecular Structure Analysis

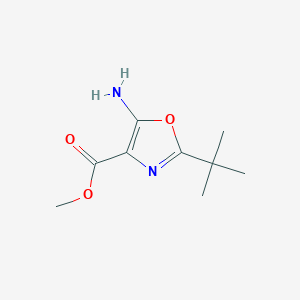

The molecular structure of “Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” can be represented by the formula C11H14N2O2 . The investigation of its crystal structure was carried out on an Xcalibur 3 single-crystal diffractometer .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of the base structure, 5,6,7,8-tetrahydroquinoline, include a molar mass of 133.194 . It has various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .科学研究应用

- Asymmetric Transfer Hydrogenation

- Field : Organic Chemistry

- Application : This compound is used as a ligand in metal catalysts for the Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl Substituted-3,4-dihydroisoquinolines . These are precursors to alkaloids, which are biologically active compounds .

- Method : Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity . A satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .

- Results : Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), the reaction showed promise for the rational design of novel chiral catalysts .

-

Synthesis of New Drugs

- Field : Medicinal Chemistry

- Application : Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities . Many new therapeutic agents have been developed by using quinoline nucleus .

- Method : Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

- Results : Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

-

Anticancer Research

- Field : Oncology

- Application : This compound has been used in the synthesis of new chiral compounds for testing against colorectal adenocarcinoma cells .

- Method : The compound was synthesized and tested against HT-29 cells .

- Results : The cells appeared resistant toward all synthesized compounds, showing IC50 values higher than 20 μM under all experimental conditions .

-

Insecticide Development

- Field : Agricultural Chemistry

- Application : This compound is used in the synthesis of benzoyl urea containing anthranillic acid groups with insecticidal activity .

- Method : The compound is synthesized and tested for its insecticidal properties .

- Results : The synthesized compounds showed promising insecticidal activity .

-

Metal Complexing Agents

- Field : Inorganic Chemistry

- Application : This compound is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene . It also acts as metal complexing agents .

- Method : The compound is synthesized and tested for its ability to complex with metals .

- Results : The synthesized compounds showed promising metal complexing properties .

属性

IUPAC Name |

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIJTJILLDJFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

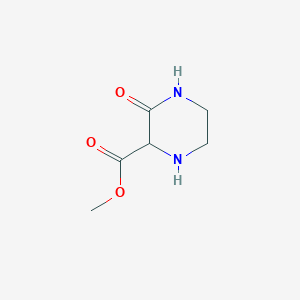

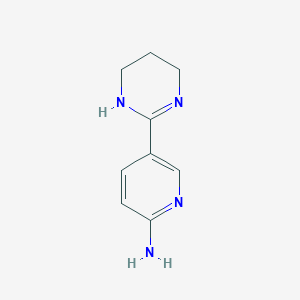

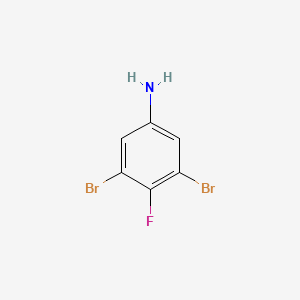

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)